molecular formula C14H13N5O2S B2598466 Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868969-29-3

Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Cat. No.: B2598466
CAS No.: 868969-29-3
M. Wt: 315.35
InChI Key: ZQDHISYBLZNRKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds show two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis Techniques and Reactions

Research has explored the synthesis of [1,2,4]triazolo[4,3-a]pyridines through reactions between 2-hydrazinopyridines and ethyl imidates, yielding a variety of alkyl- and aryl-substituted derivatives under mild conditions. This method highlights the impact of electronic and steric properties on the reaction rate, demonstrating a versatile approach to synthesizing heterocyclic compounds (Schmidt & Qian, 2013).

Antimicrobial Activity

New thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents. This emphasizes the role of heterocyclic compounds in addressing the need for new antimicrobial substances (Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

A study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives explored their antimicrobial and antioxidant activities through molecular docking screenings. This research underscores the significance of computational methods in predicting the biological activity of novel compounds (Flefel et al., 2018).

Cyclisation Reactions and Formation of Azolo[5,1-c][1,2,4]Triazines

Investigations into cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile have led to the formation of azolo[5,1-c][1,2,4]triazines. This research provides insight into the mechanisms behind the formation of complex heterocyclic structures, offering pathways for the synthesis of new compounds (Gray et al., 1976).

Insecticidal Assessment

The synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds as insecticidal agents. This research illustrates the application of heterocyclic chemistry in developing environmentally friendly pest control solutions (Fadda et al., 2017).

Properties

IUPAC Name

ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-6-5-11-16-17-14(19(11)18-12)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDHISYBLZNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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